Mass Shift Advantage: Ethyl Cinnamate-d7 Provides +7 Da Separation vs. Unlabeled Parent Compound
Ethyl cinnamate-d7 exhibits a molecular weight of 183.26 g/mol compared to 176.21 g/mol for unlabeled ethyl cinnamate, yielding a mass shift of +7 Da . This 7-Da increment is derived from deuteration at seven positions: five aromatic ring protons and two vinylic protons [1]. The +7 Da shift ensures that the internal standard signal is completely resolved from the M, M+1, and M+2 natural isotopic abundance peaks of the native analyte in low-resolution MS systems .
| Evidence Dimension | Molecular weight and mass shift from unlabeled parent |
|---|---|
| Target Compound Data | 183.26 g/mol; C11H5D7O2; +7 Da mass shift; 7 deuterium atoms (5 aromatic, 2 vinylic) |
| Comparator Or Baseline | Unlabeled ethyl cinnamate: 176.21 g/mol; C11H12O2 |
| Quantified Difference | +7.05 g/mol (+7 Da) |
| Conditions | Theoretical mass calculation based on molecular formula |
Why This Matters
A +7 Da mass shift eliminates M+1/M+2 isotopic overlap in low-resolution MS, enabling accurate internal standard-based quantitation without mathematical deconvolution.
- [1] MedChemExpress. Ethyl cinnamate-d7. SMILES indicating 7 deuterium positions (5 aromatic, 2 vinylic). View Source
